

# molecular weight and formula of 2-Iodopyridine-3-carboxylic acid

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## Compound of Interest

Compound Name: **2-Iodopyridine-3-carboxylic acid**

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An In-depth Technical Guide to **2-Iodopyridine-3-carboxylic Acid**: Synthesis, Characterization, and Application

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Iodopyridine-3-carboxylic acid** (also known as 2-iodonicotinic acid), a valuable heterocyclic building block for researchers in synthetic chemistry and drug discovery. We will delve into its fundamental properties, outline robust methodologies for its synthesis and characterization, and explore its potential applications as a versatile intermediate.

## Core Molecular Attributes

**2-Iodopyridine-3-carboxylic acid** is a disubstituted pyridine ring, featuring both a carboxylic acid and an iodine atom. This unique combination of functional groups makes it a particularly useful synthon. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or other derivatizations, while the iodo-substituent is an excellent participant in a wide array of carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions.

## Physicochemical & Structural Data

The fundamental properties of **2-Iodopyridine-3-carboxylic acid** are summarized in the table below. While an experimentally determined melting point is not widely published, an estimate can be made based on its isomers, such as 2-chloropyridine-3-carboxylic acid (177 °C) and 6-

iodopyridine-3-carboxylic acid (189-190 °C)[1][2]. The presence of the heavier iodine atom and strong intermolecular hydrogen bonding suggests a relatively high melting point.

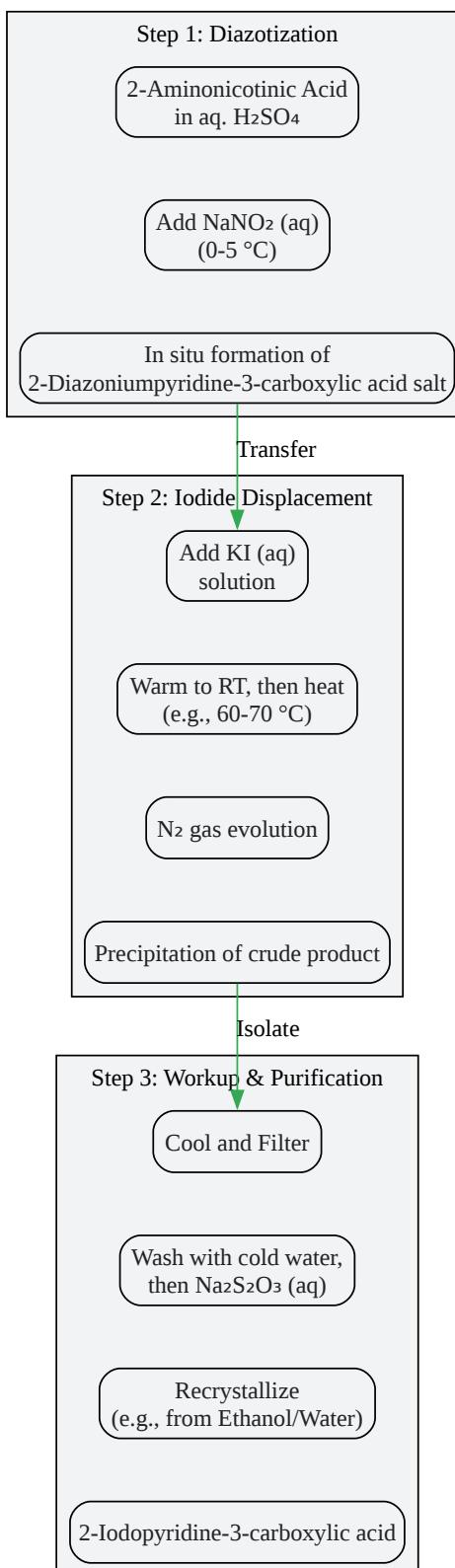
Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>4</sub> INO <sub>2</sub>	--INVALID-LINK--
Molecular Weight	249.01 g/mol	--INVALID-LINK--
CAS Number	6042-35-9	--INVALID-LINK--
IUPAC Name	2-iodopyridine-3-carboxylic acid	--INVALID-LINK--
Appearance	White to off-white solid (predicted)	General knowledge
Solubility	Sparingly soluble in water; soluble in organic solvents like DMSO, Methanol (predicted by analogy)[1]	Inferred
Melting Point	~180-195 °C (estimated)	Inferred

## Synthesis and Purification

The most logical and established route to synthesize **2-Iodopyridine-3-carboxylic acid** is via a Sandmeyer reaction, starting from the readily available 2-aminonicotinic acid.[3][4] This classic transformation provides a reliable method for the introduction of an iodine atom onto an aromatic ring by converting a primary amine into a diazonium salt, which is subsequently displaced by iodide.

## Proposed Synthetic Workflow: Sandmeyer Reaction

The diagram below illustrates the key steps in the proposed synthesis. The causality is clear: the amine must first be converted to the diazonium salt intermediate before the iodide can displace the diazo group.



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Caption: Proposed workflow for the synthesis of **2-Iodopyridine-3-carboxylic acid**.

## Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established Sandmeyer reaction methodologies.<sup>[3][4][5]</sup> Researchers should perform small-scale trials to optimize conditions.

- **Diazotization:**

- Suspend 2-aminonicotinic acid (1.0 eq) in a solution of dilute sulfuric acid (e.g., 2 M) in a flask equipped with a magnetic stirrer and thermometer.
- Cool the suspension to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO<sub>2</sub>, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.
- Stir the mixture at this temperature for an additional 30 minutes after the addition is complete.

- **Iodide Displacement:**

- In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in a minimal amount of water.
- Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring.
- Effervescence (evolution of N<sub>2</sub> gas) should be observed. Allow the reaction to warm to room temperature and stir for 1-2 hours.
- Gently heat the mixture (e.g., to 60 °C) until gas evolution ceases, indicating the completion of the reaction.

- **Workup and Purification:**

- Cool the reaction mixture in an ice bath to precipitate the crude product.
- Collect the solid by vacuum filtration and wash the filter cake with cold water.

- To remove any residual iodine, wash the solid with a dilute solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) until the filtrate is colorless. Wash again with cold water.
- Dry the crude product. For further purification, recrystallization from a suitable solvent system such as ethanol/water is recommended.

## Spectroscopic Characterization

Structural confirmation is achieved through a combination of NMR and IR spectroscopy. While specific experimental spectra are not readily available in the literature, we can reliably predict the key features based on the known spectra of nicotinic acid and the well-understood effects of an iodo-substituent.

### $^1\text{H}$ NMR Spectroscopy (Predicted)

The  $^1\text{H}$  NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The protons are designated H-4, H-5, and H-6.

- H-6: Expected to be the most deshielded proton due to its position ortho to the ring nitrogen. It should appear as a doublet of doublets (dd) with a medium-range coupling to H-5 and a smaller long-range coupling to H-4.
- H-4: Also ortho to the electron-withdrawing carboxylic acid group, this proton will be significantly deshielded. It should appear as a doublet of doublets (dd) with a large ortho coupling to H-5 and a smaller meta coupling to H-6.
- H-5: This proton, positioned between H-4 and H-6, will appear as a triplet or, more accurately, a doublet of doublets (dd) with two larger ortho/meta couplings.

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
COOH	12.0 - 13.0	broad singlet	-
H-6	8.6 - 8.8	dd	$J(H6-H5) \approx 4-5$ Hz, $J(H6-H4) \approx 1.5-2$ Hz
H-4	8.2 - 8.4	dd	$J(H4-H5) \approx 7-8$ Hz, $J(H4-H6) \approx 1.5-2$ Hz
H-5	7.4 - 7.6	dd	$J(H5-H4) \approx 7-8$ Hz, $J(H5-H6) \approx 4-5$ Hz

Prediction based on data for nicotinic acid and standard substituent effects.[\[6\]](#)[\[7\]](#)

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The <sup>13</sup>C NMR spectrum will show six distinct signals for the six carbon atoms.

- C=O (Carboxyl): The carbonyl carbon will be the most deshielded, appearing in the typical range for carboxylic acids.
- C-I (Ips-carbon): The carbon directly attached to the iodine atom (C-2) will be significantly shifted upfield due to the heavy atom effect, a characteristic feature.
- Ring Carbons: The remaining four aromatic carbons will appear in the typical range for pyridine rings, with their specific shifts influenced by the positions of the nitrogen, iodo, and carboxyl groups.

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale
C=O	165 - 170	Typical carboxylic acid carbonyl
C-6	~152	Ortho to nitrogen
C-4	~140	Para to nitrogen, ortho to carboxyl
C-3	~135	Attached to carboxyl group
C-5	~125	Standard aromatic region
C-2	115 - 125	Attached to iodine (heavy atom effect)

Prediction based on data for nicotinic acid and standard substituent effects.[\[8\]](#)[\[9\]](#)

## Infrared (IR) Spectroscopy

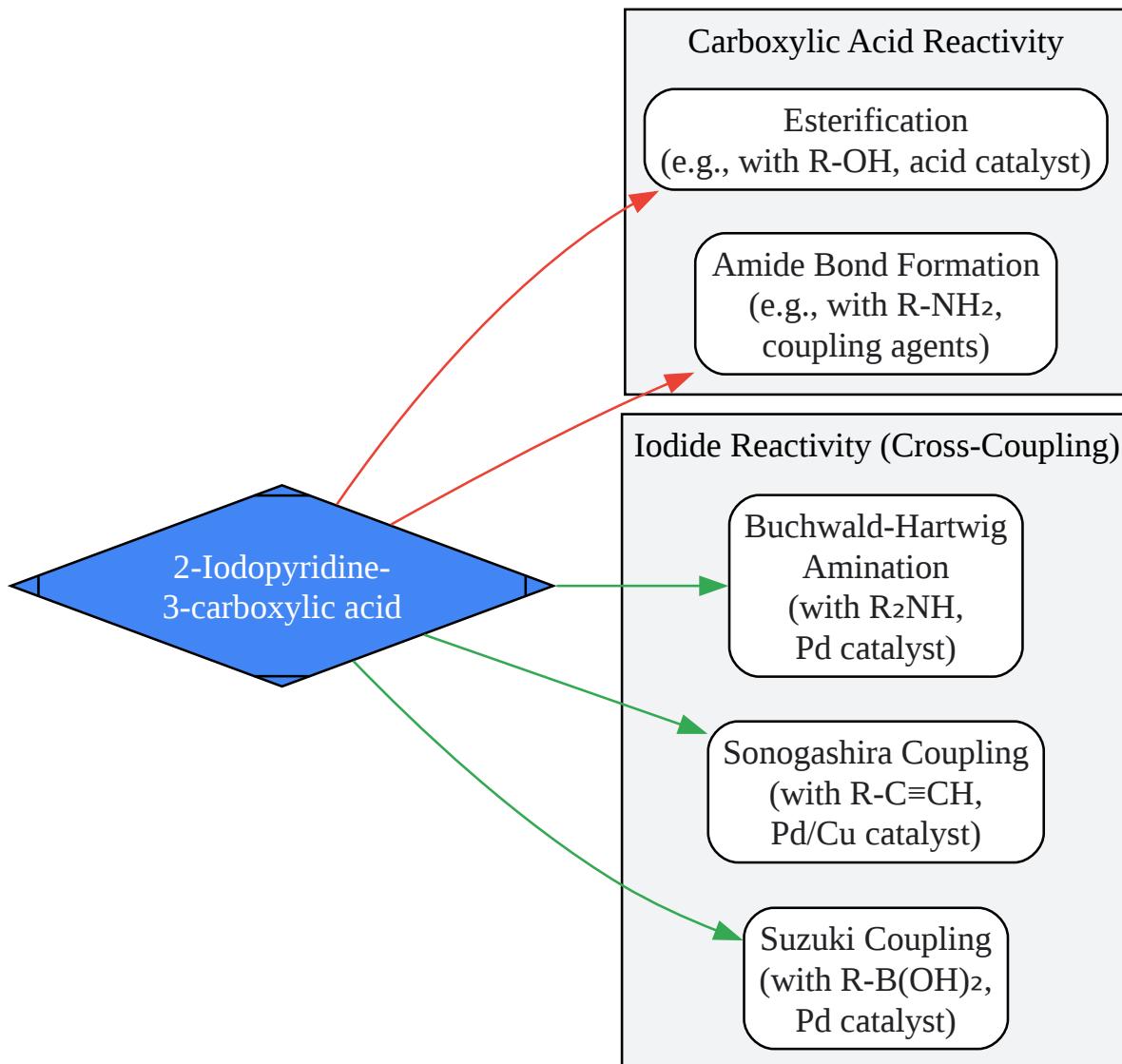
The IR spectrum provides clear evidence for the key functional groups.

- O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300  $\text{cm}^{-1}$  region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
- C=O Stretch: A strong, sharp absorption band should appear between 1700-1725  $\text{cm}^{-1}$ , typical for the carbonyl stretch of an aromatic carboxylic acid.
- C-O Stretch / O-H Bend: A medium intensity band is expected around 1300  $\text{cm}^{-1}$ , associated with C-O stretching coupled with O-H in-plane bending.
- Aromatic C=C/C=N Stretches: Multiple sharp bands of variable intensity will be present in the 1400-1600  $\text{cm}^{-1}$  region.

## Reactivity and Applications in Drug Discovery

**2-Iodopyridine-3-carboxylic acid** is a bifunctional building block primarily utilized in medicinal chemistry.[\[10\]](#)[\[11\]](#) Its value lies in the orthogonal reactivity of its two functional groups, allowing

for sequential and controlled derivatization.



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Caption: Key reaction pathways for **2-Iodopyridine-3-carboxylic acid**.

- As a Synthetic Intermediate: The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 2-position, including alkyl, aryl, and alkynyl groups, which is a cornerstone of modern drug synthesis.[12]

- In Medicinal Chemistry: Pyridine carboxylic acid scaffolds are prevalent in a vast number of marketed drugs.[10] This specific isomer allows synthetic chemists to explore the chemical space around the pyridine core, tuning properties like solubility, lipophilicity, and target binding by modifying both the 2- and 3-positions.

## Safety and Handling

A specific Safety Data Sheet (SDS) for **2-iodopyridine-3-carboxylic acid** is not universally available. The following guidance is based on data for structurally related compounds such as 2-iodopyridine, 3-iodopyridine, and other pyridine carboxylic acids.[3][13][14][15][16]

- Hazard Statements (Anticipated):
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Precautionary Measures:
  - Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
  - Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
  - Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
  - Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

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